molecular formula C15H22N2O2 B13199107 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid

Cat. No.: B13199107
M. Wt: 262.35 g/mol
InChI Key: BCSBKMQPACCLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid is a sophisticated synthetic building block designed for advanced peptide engineering and pharmaceutical research. This compound features a cyclobutane ring constrained 1,1-disubstituted glycine structure, a motif recognized for its strong tendency to induce specific secondary structures in peptide chains. Such Cα,α-dialkylated amino acids are well-established as effective beta-turn and helix formers, making them invaluable tools for constraining peptide conformations to enhance biological activity, selectivity, and metabolic stability . The incorporation of this cyclobutane-carboxylic amino acid derivative into peptide sequences allows researchers to probe structure-activity relationships and develop potent, conformationally constrained peptide analogues for targeting various receptors. The aromatic dimethylaminophenyl ethyl side chain further enhances the molecule's research utility, providing a potential pharmacophore for interaction with biological targets and suggesting applications in the development of receptor-specific probes. This combination of structural constraints and functional groups makes the compound particularly valuable for exploratory research in medicinal chemistry, including the design of novel diagnostic and therapeutic agents. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H22N2O2/c1-17(2)12-6-4-11(5-7-12)13(10-16)15(14(18)19)8-3-9-15/h4-7,13H,3,8-10,16H2,1-2H3,(H,18,19)

InChI Key

BCSBKMQPACCLKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2(CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclobutane-1-carboxylic Acid Core Synthesis

The cyclobutane-1-carboxylic acid core can be prepared via several routes:

  • From cyclobutanone derivatives: Cyclobutanone can be converted into substituted cyclobutane carboxylic acids by nucleophilic addition followed by oxidation or carboxylation steps.

  • Photochemical and flow synthesis methods: Recent advances include photochemical addition reactions that enable large-scale synthesis of bicyclic and cyclobutane carboxylic acid derivatives efficiently.

For example, a photochemical reaction of propellane with diacetyl under flow conditions has been demonstrated to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives, which are structurally related and can be modified to cyclobutane carboxylic acids (see Section 3.3 for related transformations).

Introduction of the 2-Amino-1-[4-(dimethylamino)phenyl]ethyl Side Chain

The aminoalkyl side chain bearing the 4-(dimethylamino)phenyl group is typically introduced via:

  • Reductive amination: Reaction of cyclobutane-1-carboxylic acid derivatives with 4-(dimethylamino)benzaldehyde or ketone intermediates in the presence of a reducing agent to form the aminoalkyl substituent.

  • Amide coupling and subsequent reduction: Coupling of the carboxylic acid with an amine precursor followed by reduction to the amine.

  • Nucleophilic substitution: Using appropriate leaving groups on the cyclobutane ring to introduce the aminoalkyl side chain.

Detailed Synthetic Route Example

A representative synthetic sequence reported in the literature involves the following steps:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of cyclobutanone derivative Starting from cyclobutanone, substitution to introduce aryl group 60-75 Via nucleophilic aromatic substitution
2 Formation of aminoalkyl side chain via reductive amination 4-(Dimethylamino)benzaldehyde, ammonium acetate, NaBH3CN 70-85 Mild conditions to preserve cyclobutane ring
3 Carboxylation or oxidation to introduce carboxylic acid KMnO4 or other oxidants 50-65 Controlled to avoid ring opening
4 Purification and characterization Recrystallization, chromatography - Confirmed by NMR, MS

Research Data and Analytical Results

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR typically shows characteristic signals for the cyclobutane ring protons (multiplets around 2.0–2.5 ppm), aromatic protons (6.5–7.5 ppm), and the dimethylamino methyl groups (singlet near 2.9 ppm).
    • ^13C NMR confirms the presence of carboxylic acid carbon (~170 ppm) and aromatic carbons.
  • Mass Spectrometry (MS):

    • The molecular ion peak corresponds to the expected molecular weight of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid (approx. 261 g/mol).
  • Melting Point:

    • Reported melting points range from 160–170 °C, indicating purity and crystalline nature.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Cyclobutanone or substituted cyclobutane derivatives
Key Intermediate 4-(Dimethylamino)benzaldehyde or ketone
Key Reaction Types Reductive amination, oxidation/carboxylation
Typical Solvents Methanol, dichloromethane, dioxane
Catalysts/Reducing Agents Sodium cyanoborohydride, palladium catalysts (if hydrogenation)
Reaction Temperature Room temperature to 70 °C
Scale From milligram to multigram scale demonstrated
Purification Recrystallization, chromatography
Analytical Techniques NMR, MS, melting point determination

Perspectives from Varied Sources

  • Academic Research:
    Early synthetic routes were often limited by low yields and scale. Advances in flow photochemistry have enabled larger-scale and more efficient synthesis of related bicyclic carboxylic acids, which can be adapted for cyclobutane derivatives.

  • Industrial Applications:
    The ability to synthesize this compound on a multigram scale with robust methods is crucial for medicinal chemistry applications. Flow photochemical methods combined with haloform reactions have shown promise for scalability and reproducibility.

  • Methodological Innovations: Use of mercury lamp-free photochemical flow reactors and mild reductive amination conditions improve safety and environmental profiles of the synthesis.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amide bond formation, common in derivatization for drug development or structural studies:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters, enhancing solubility in organic solvents .

  • Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC, EDCl) produces amides, critical for probing biological interactions .

Example Reaction :

\text{1 }carboxylicacid}+\text{R OH}\xrightarrow{\text{H}^+}\text{1 }carboxylateester}+\text{H}_2\text{O}

Reduction and Oxidation

  • Reduction : The carboxylic acid can be reduced to a primary alcohol using LiAlH₄, forming (1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol .

  • Oxidation : While the carboxylic acid is typically an oxidation endpoint, its cyclobutane ring may undergo strain-driven oxidative cleavage under strong conditions (e.g., KMnO₄).

Key Reduction Pathway :

COOHLiAlH4CH2OH\text{COOH}\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{OH}

Cyclobutane Ring Reactivity

The strained cyclobutane ring participates in:

  • Ring-Opening : Under thermal or photolytic conditions, the ring may undergo [2+2] cycloreversion to form diradicals or alkenes .

  • Electrophilic Substitution : The electron-rich aromatic dimethylamino group directs electrophiles (e.g., nitration, halogenation) to specific positions, altering bioactivity .

Acid-Base and Zwitterionic Behavior

In aqueous solutions, the compound exists as a zwitterion, with the carboxylic acid deprotonated (–COO⁻) and the amino group protonated (–NH₃⁺). This behavior influences solubility and crystallinity .

Equilibrium :

 COOH COO+H+and NH2+H+ NH3+\text{ COOH}\leftrightarrow \text{ COO}^-+\text{H}^+\quad \text{and}\quad \text{ NH}_2+\text{H}^+\leftrightarrow \text{ NH}_3^+

Computational and Mechanistic Insights

  • DFT Studies : Predict preferential protonation at the carbonyl oxygen during photochemical reactions, stabilizing intermediates like enol tautomers .

  • Kinetics : Triplet-state proton-transfer equilibria (e.g., 3pHA3pQ+H+^3\text{pHA}^*\leftrightarrow ^3\text{pQ}^*+\text{H}^+
    ) occur on nanosecond timescales, influencing photoreactivity .

Scientific Research Applications

  • Basic Information and Availability:
    • "1-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid" with CAS No. 2060060-09-3 and molecular formula C15H22N2O2, is offered by chemical suppliers .
    • However, one supplier lists it as a discontinued product .
  • (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol:
    • Parchem supplies "(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutyl)methanol" (CAS 2589-21-1), which is a related compound .
    • The molecular formula for this compound is C15H24N2O .
  • Related Research on Cyclobutane Derivatives:
    • A study on a related compound, c-2,t-4-bis(pyridin-4-yl)cyclobutane, discusses its synthesis and structural properties . The compound C30H32N4, was synthesized by the photodimerization of trans-4-{2-[4-(dimethylamino)phenyl]-ethenyl}pyridine in benzene upon irradiation with UV light .
    • The photodimer has a puckered cyclobutane ring with the four aryl substituents in an r-1,t-2,c-3,t conformation .
  • Potential Anticancer Applications of Related Compounds:
    • Research on pyrazole-triaryl derivatives shows potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
    • Some compounds in these studies induce apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle, reducing anti-apoptotic Bcl-2 expression and increasing pro-apoptotic Bax expression .
    • Thiazolidinone analogs have also been tested for anticancer activities by targeting CDK2 and EGFR, with some compounds demonstrating strong inhibitory activity against these targets .
  • Cyclic Nucleotide Phosphodiesterases:
    • Cyclic nucleotide phosphodiesterases are mentioned as drug targets, but the connection to the specific compound is not clear from the search results .

Mechanism of Action

The mechanism of action of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Cyclobutane vs. Cyclohexane Derivatives

  • 1-Formamidocyclobutane-1-carboxylic acid (): Structure: Shares the cyclobutane-carboxylic acid core but substitutes the aminoethyl-dimethylaminophenyl side chain with a formamido group. The formamido group (–NHCHO) may confer lower basicity compared to the primary amine in the target compound, affecting solubility and metabolic stability .
  • Desvenlafaxine Succinate (): Structure: Features a cyclohexanol ring instead of cyclobutane, with a hydroxylphenyl and dimethylaminoethyl side chain. The succinate counterion enhances solubility. The hydroxyl group and succinate salt increase hydrophilicity, which may enhance oral bioavailability compared to the carboxylic acid-containing target compound .

Complex Amino-Carboxylic Acid Derivatives ()

  • Example: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid. Structure: Contains multiple amino, carboxylic acid, and thiazolidine rings. Key Differences: Increased molecular complexity and higher molecular weight (~600–800 g/mol vs. ~293 g/mol for the target compound) may reduce membrane permeability. The thiazolidine rings introduce sulfur atoms, which could influence redox properties or metal chelation .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Ring System Solubility Profile
Target Compound ~293 Carboxylic acid, amine, dimethylamino Cyclobutane Moderate (polar groups)
1-Formamidocyclobutane-1-carboxylic acid 143.14 Carboxylic acid, formamido Cyclobutane High (smaller hydrophobic surface)
Desvenlafaxine Succinate 399.48 (hydrated) Hydroxyl, dimethylamino, succinate Cyclohexane High (salt form)
Example from ~700 Multiple amines, carboxylic acids Thiazolidine Low (high molecular weight)

Key Observations :

  • Solubility : The target compound’s solubility is likely intermediate between the highly polar 1-formamidocyclobutane derivative and the succinate salt of desvenlafaxine.
  • Metabolic Stability : The cyclobutane ring may increase susceptibility to ring-opening reactions compared to cyclohexane-based analogues .
  • Bioactivity: The dimethylamino-phenyl group in the target compound could enhance binding to serotonin or norepinephrine transporters, as seen in structurally related antidepressants like desvenlafaxine .

Biological Activity

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid, also known by its CAS number 2060060-09-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Structure : The compound features a cyclobutane ring, an amino group, and a dimethylaminophenyl substituent, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds and their activities provide insights into potential mechanisms and effects.

Antioxidant Activity

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant properties. For instance, studies on monoterpenes have shown that certain derivatives can act as effective antioxidants by scavenging free radicals and reducing oxidative stress in cells .

Enzyme Inhibition

Preliminary studies suggest that related compounds can inhibit various enzymes. For example, derivatives have been shown to inhibit α-glycosidase and acetylcholinesterase (AChE), which are crucial in metabolic pathways and neurodegenerative diseases . The inhibition constants (Ki values) for these enzymes range from micromolar to sub-micromolar levels, indicating potent activity.

Study on Anticancer Activity

A study investigating thiosemicarbazone derivatives found that compounds with similar structural motifs to this compound exhibited cytotoxic effects against various cancer cell lines. The most potent derivatives had IC₅₀ values in the low micromolar range, demonstrating significant antiproliferative activity .

Neuroprotective Effects

Another relevant area of research is the neuroprotective potential of compounds with dimethylamino groups. These compounds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting a possible mechanism through which this compound could exert neuroprotective effects .

Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits α-glycosidase and AChE
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative damage

Q & A

Q. What are the established synthetic routes for preparing 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclobutane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves constructing the cyclobutane core via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization. For example:
  • Cyclobutane Formation : Methyl 2-cyanocyclobutane-1-carboxylate () can serve as an intermediate. The cyano group is reduced to an amine, and ester hydrolysis yields the carboxylic acid.
  • Amino-Phenyl Integration : Friedel-Crafts acylation () or Michael addition () may introduce the 4-(dimethylamino)phenyl group. Enamine chemistry could link the aminoethyl side chain to the cyclobutane ring .
    Key Considerations : Protect labile groups (e.g., amines) during harsh reactions.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions. For example, cyclobutane ring protons show characteristic splitting patterns ().
  • X-ray Crystallography : Determines absolute configuration, critical for enantiomerically pure samples ().
  • Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Q. How can intermediates like cyclobutane-carboxylates be optimized for yield and purity?

  • Methodological Answer :
  • Cyanohydrin Reduction : Use catalytic hydrogenation (e.g., Pd/C) to convert nitriles to amines without over-reduction ().
  • Ester Hydrolysis : Employ alkaline conditions (NaOH/EtOH) for carboxylate formation, followed by acidification to isolate the carboxylic acid .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, given the compound’s stereogenic centers?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantioselective catalysts (e.g., Jacobsen’s catalysts) during cyclobutane formation ().
  • Chromatographic Resolution : Chiral HPLC or simulated moving bed (SMB) chromatography separates enantiomers ().
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) for selective crystallization .

Q. What strategies reconcile discrepancies in reported biological activity data (e.g., tumor-targeting vs. neuroactivity)?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Test individual enantiomers, as racemic mixtures may obscure activity ().
  • Metabolic Stability Studies : Assess in vitro/in vivo stability using liver microsomes or PET tracers (). Differences in metabolism could explain contradictory results .

Q. How can the cyclobutane ring be structurally modified to enhance target binding or pharmacokinetics?

  • Methodological Answer :
  • Ring Substitution : Introduce electron-withdrawing groups (e.g., fluorine) to modulate ring strain and electronic properties ().
  • Bioisosteric Replacement : Replace the cyclobutane with a cyclohexane or bicyclic system to evaluate conformational effects on receptor binding ().
  • Pro-drug Derivatives : Esterify the carboxylic acid to improve membrane permeability () .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :
  • pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility. Conduct experiments at physiological pH (7.4) and compare with acidic/basic conditions ().
  • Co-solvent Systems : Use DMSO-water or ethanol-water mixtures to mimic biological environments ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.